molecular formula C28H31N5O5 B2721899 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione CAS No. 921058-01-7

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione

Cat. No.: B2721899
CAS No.: 921058-01-7
M. Wt: 517.586
InChI Key: ZJDNSIISHPUEIU-UHFFFAOYSA-N
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Description

1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C28H31N5O5 and its molecular weight is 517.586. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O5/c34-26(30-13-5-1-2-6-14-30)20-32-19-24(23-7-3-4-8-25(23)32)27(35)28(36)31-17-15-29(16-18-31)21-9-11-22(12-10-21)33(37)38/h3-4,7-12,19H,1-2,5-6,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDNSIISHPUEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCN(CC4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione , also known as EVT-3076807, is an indole derivative with a complex structure that suggests potential biological activity. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound has the following structural and chemical properties:

PropertyValue
Molecular FormulaC26H27N3O3
Molecular Weight429.5 g/mol
CAS Number887225-53-8

The intricate structure features an indole ring and azepane moieties, which are known for their roles in various biological activities, including anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Indole Moiety : Utilizing indole derivatives as starting materials.
  • Introduction of Azepane and Piperazine Groups : These groups are incorporated through nucleophilic substitutions or coupling reactions.
  • Final Dione Formation : Achieved through oxidation or condensation reactions.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Research indicates that indole derivatives, similar to the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by modulating key signaling pathways associated with cell growth and apoptosis. For instance:

  • Mechanism of Action : The indole ring facilitates binding to protein targets, potentially inhibiting enzymes involved in cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Analogues of indole derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The following findings highlight its potential:

  • In Vitro Studies : Similar compounds have shown promising results with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

Case Studies

Several studies have explored the biological activity of related indole derivatives:

  • Study on Antituberculosis Activity : A related compound demonstrated an MIC of 7.7 μM against M. smegmatis, suggesting potential for treating tuberculosis .
  • Effectiveness Against Biofilm Formation : Indole analogues were found to inhibit biofilm formation in Staphylococcus aureus, which is crucial for managing chronic infections .

The mechanisms through which 1-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-(4-(4-nitrophenyl)piperazin-1-yl)ethane-1,2-dione exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : Its structure allows it to interact with various receptors, modulating their activity and affecting downstream signaling pathways.

Q & A

Q. What statistical methods are essential for pharmacological data interpretation?

  • Methodological Answer : Use ANOVA for multi-group comparisons and principal component analysis (PCA) for multivariate datasets. emphasizes DoE for optimizing synthetic steps, applicable to bioactivity studies .

Tables for Key Data

Property Method Reference
LogP (lipophilicity)SwissADME prediction
IC₅₀ (A-549 cells)MTT assay, 72h incubation
NMR shifts (indole CH₃)¹H NMR (400 MHz, DMSO-d₆)
HPLC retention timeC18 column, 65:35 MeOH/buffer

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